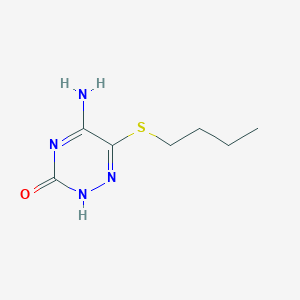
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by the presence of an amino group at the 5th position, a butylsulfanyl group at the 6th position, and a triazinone core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride, butyl mercaptan, and ammonia.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinone core can be reduced to form dihydrotriazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-6-(methylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(ethylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with an ethylsulfanyl group instead of a butylsulfanyl group.
5-Amino-6-(propylsulfanyl)-1,2,4-triazin-3(2H)-one: Similar structure but with a propylsulfanyl group instead of a butylsulfanyl group.
Uniqueness
The uniqueness of 5-Amino-6-(butylsulfanyl)-1,2,4-triazin-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The butylsulfanyl group provides increased hydrophobicity and potential for unique interactions with biological targets compared to its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
32331-18-3 |
|---|---|
Molekularformel |
C7H12N4OS |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
5-amino-6-butylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4OS/c1-2-3-4-13-6-5(8)9-7(12)11-10-6/h2-4H2,1H3,(H3,8,9,11,12) |
InChI-Schlüssel |
OFHDVALUROVJKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NNC(=O)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


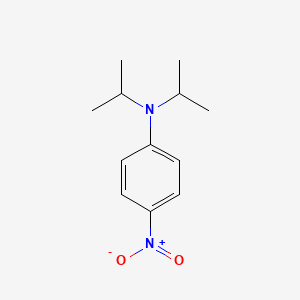
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)
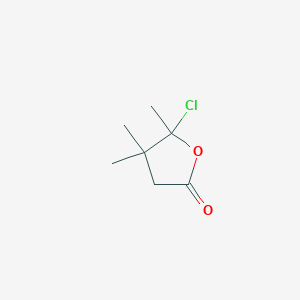
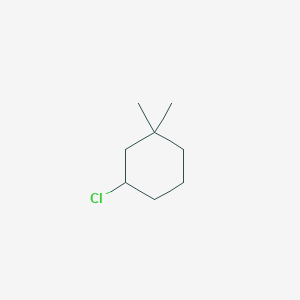
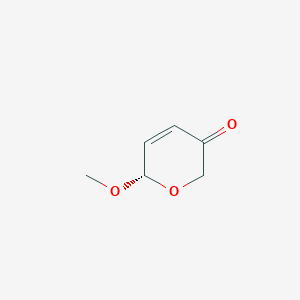
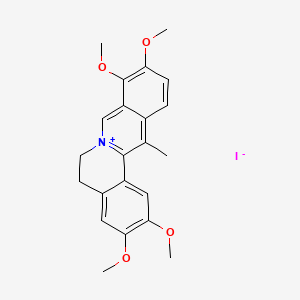

![2-[(2,5-Dimethylphenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14680305.png)
![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)

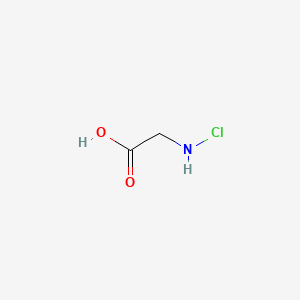

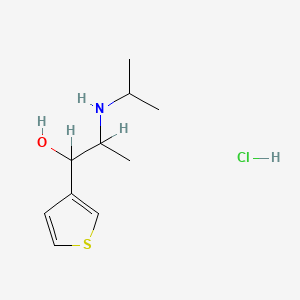
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
